molecular formula C21H20N2O3 B4888402 N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide

Cat. No. B4888402
M. Wt: 348.4 g/mol
InChI Key: UTBZLJNZQVMWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide is a chemical compound that belongs to the class of furamides. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmaceutical research.

Mechanism of Action

The mechanism of action of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide in lab experiments is its potential to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide. One direction is to further investigate its potential use in the treatment of Parkinson's disease. Another direction is to study its mechanism of action in more detail. Additionally, its potential use in the treatment of cancer could be explored further. Finally, the development of new derivatives of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide with improved properties could also be an area of future research.

Synthesis Methods

The synthesis of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide involves the reaction of benzylamine with 2-furoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methyl chloroformate to yield the final product.

Scientific Research Applications

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide has potential applications in the field of pharmaceutical research. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-23(15-16-9-4-2-5-10-16)20(19(24)17-11-6-3-7-12-17)22-21(25)18-13-8-14-26-18/h2-14,20H,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBZLJNZQVMWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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